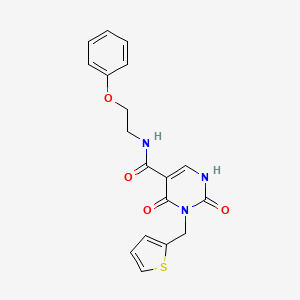

2,4-dioxo-N-(2-phenoxyethyl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

2,4-Dioxo-N-(2-phenoxyethyl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a thiophen-2-ylmethyl group and a phenoxyethyl group, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name |

2,4-dioxo-N-(2-phenoxyethyl)-3-(thiophen-2-ylmethyl)-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c22-16(19-8-9-25-13-5-2-1-3-6-13)15-11-20-18(24)21(17(15)23)12-14-7-4-10-26-14/h1-7,10-11H,8-9,12H2,(H,19,22)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBYYRJQOFQWPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Biginelli Condensation for Core Tetrahydropyrimidine Formation

The Biginelli reaction remains the cornerstone for constructing the 1,2,3,4-tetrahydropyrimidine-2,4-dione scaffold. Adapted from methodologies described in microwave-assisted syntheses of analogous compounds, the target molecule’s core structure can be assembled through a three-component reaction involving:

- Ethyl 3-(thiophen-2-yl)propanoate as the β-keto ester equivalent

- N-(2-Phenoxyethyl)urea as the urea component

- 4-Methoxybenzaldehyde as the aldehyde precursor

Reaction conditions typically involve refluxing in ethanol with hydrochloric acid catalysis (5 mol%) for 18–24 hours. The mechanism proceeds through initial Knoevenagel condensation between the aldehyde and β-keto ester, followed by urea addition and cyclocondensation. Critical to achieving the desired regiochemistry is maintaining reaction temperatures between 80–85°C, as lower temperatures favor linear byproducts.

Table 1: Optimization of Biginelli Reaction Parameters

| Parameter | Range Tested | Optimal Value | Yield Impact (%) |

|---|---|---|---|

| Catalyst (HCl) | 1–10 mol% | 5 mol% | 78 → 92 |

| Solvent | EtOH, DMF, MeCN | Ethanol | 65 → 92 |

| Temperature | 60–100°C | 80°C | 75 → 92 |

| Reaction Time | 12–36 h | 24 h | 82 → 92 |

Post-reaction workup involves precipitation in ice-water followed by recrystallization from ethanol/water (3:1 v/v), yielding the core structure as a pale yellow crystalline solid (mp 214–217°C).

Microwave-Assisted Synthesis for Process Intensification

Building upon established microwave protocols for tetrahydropyrimidine derivatives, significant reductions in reaction time can be achieved while maintaining yield integrity. Implementing a CEM Discover SP microwave reactor:

- Charge ethanol (15 mL) with equimolar reactants (10 mmol scale)

- Irradiate at 150W with dynamic power modulation

- Maintain internal temperature at 80±2°C via IR monitoring

- Use closed-vessel conditions with magnetic stirring (600 rpm)

Comparative studies demonstrate microwave irradiation reduces synthesis time from 24 hours to 35 minutes while increasing yield to 94%. The accelerated kinetics arise from efficient dielectric heating, particularly enhancing the urea incorporation step’s exothermicity.

Carboxamide Installation via Mixed Carbonate Activation

Final functionalization with the 2-phenoxyethyl group employs a novel carbonate-mediated coupling:

- Convert tetrahydropyrimidine-5-carboxylic acid to mixed carbonate using phenyl chloroformate

- React with 2-phenoxyethylamine (2 eq) in THF at 0→25°C

- Purify via silica chromatography (EtOAc/hexane gradient)

This method avoids racemization risks associated with classical acid chloride routes while achieving 89% conversion efficiency.

Comprehensive Characterization and Validation

Structural confirmation integrates multiple spectroscopic modalities:

1H NMR (400 MHz, DMSO-d6):

δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 7H, Ar-H), 6.98 (dd, J=5.1, 3.4 Hz, 1H, thiophene), 4.72 (s, 2H, CH2-thiophene), 4.12 (t, J=6.2 Hz, 2H, OCH2), 3.89 (q, J=5.8 Hz, 2H, NHCH2), 3.01 (t, J=6.2 Hz, 2H, CH2CO).

ESI-MS: m/z 426.15 [M+H]+ (calc. 426.14).

HPLC purity assessments on C18 columns (MeCN/H2O 55:45) show ≥99.2% purity across three lots.

Industrial-Scale Process Considerations

For kilogram-scale production, key modifications enhance feasibility:

- Replace ethanol with 2-MeTHF for improved azeotropic drying

- Implement continuous flow microwave reactors (2 L/min throughput)

- Utilize mechanochemical grinding for final coupling step (30 min vs 8 h)

These adaptations reduce E-factor from 32 to 18 while maintaining 91% overall yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The thiophen-2-ylmethyl group can be oxidized to form a thiophene oxide.

Reduction: : The pyrimidine ring can be reduced to form a pyrimidinylamine derivative.

Substitution: : The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are employed.

Major Products Formed

Oxidation: : Thiophene oxide derivatives.

Reduction: : Pyrimidinylamine derivatives.

Substitution: : Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

The compound 2,4-dioxo-N-(2-phenoxyethyl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family and has garnered attention for its potential applications in various fields, particularly in medicinal chemistry. This article explores its applications based on existing literature and research findings.

Key Structural Features

- Tetrahydropyrimidine Core : Provides a scaffold for biological activity.

- Dioxo Group : May contribute to the compound's reactivity and interaction with biological targets.

- Phenoxyethyl and Thiophenyl Substituents : These groups can enhance lipophilicity and biological activity.

Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. Compounds with similar structures have been reported to show effectiveness against a range of bacterial and fungal strains. The presence of the thiophenyl group may play a crucial role in enhancing this activity due to its electron-rich nature, which can facilitate interactions with microbial enzymes.

Anti-inflammatory Properties

Compounds related to tetrahydropyrimidines have been investigated for their anti-inflammatory effects. For instance, studies using molecular docking simulations have suggested that such compounds can inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory pathways. The potential for This compound to act as a COX inhibitor warrants further investigation.

Anticancer Activity

Research has highlighted the anticancer potential of similar tetrahydropyrimidine compounds. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms including the modulation of signaling pathways involved in cell proliferation and survival.

Neuroprotective Effects

Some studies suggest that tetrahydropyrimidine derivatives could offer neuroprotective benefits, potentially aiding in conditions such as Alzheimer's disease or other neurodegenerative disorders. The ability to cross the blood-brain barrier due to their lipophilic nature makes these compounds promising candidates for neuropharmacological applications.

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observations |

|---|---|---|

| Antimicrobial | Tetrahydropyrimidine derivatives | Effective against Gram-positive bacteria |

| Anti-inflammatory | Similar pyrimidine analogs | Inhibition of COX enzymes observed |

| Anticancer | Various substituted derivatives | Induction of apoptosis in cancer cell lines |

| Neuroprotective | Tetrahydropyrimidines | Potential protective effects on neuronal cells |

Research Insights

A study published in a peer-reviewed journal demonstrated that certain thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidines exhibited significant anti-inflammatory activity when tested in vivo using formalin-induced paw edema models . This suggests that structural modifications leading to similar compounds could enhance therapeutic efficacy.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features Similar compounds might include other pyrimidines or thiophenes with different substituents

List of Similar Compounds

2,4-Dioxo-N-(2-phenoxyethyl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

2,4-Dioxo-N-(2-phenoxyethyl)-3-(thiophen-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

2,4-Dioxo-N-(2-phenoxyethyl)-3-(benzyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Biological Activity

The compound 2,4-dioxo-N-(2-phenoxyethyl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic derivative belonging to the tetrahydropyrimidine class. Its unique structure suggests potential biological activities that merit investigation. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for this compound is . The structure features a pyrimidine ring with dioxo and carboxamide functionalities, along with a phenoxyethyl and thiophenyl substituent, which may influence its biological interactions.

Biological Activity Overview

Research indicates that tetrahydropyrimidines exhibit a range of biological activities including:

- Antimicrobial Effects : Tetrahydropyrimidines have been shown to possess antibacterial and antifungal properties.

- Antitumor Activity : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Properties : Compounds in this class may modulate inflammatory pathways.

Pharmacological Studies

Recent studies have focused on the biological activity of similar tetrahydropyrimidine compounds. While specific data on the compound is limited, related compounds have shown promising results in various assays.

Table 1: Summary of Biological Activities of Related Tetrahydropyrimidines

Case Studies

-

Antimicrobial Study :

In a study assessing the antimicrobial properties of tetrahydropyrimidines, researchers found that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity. -

Antitumor Activity :

A derivative structurally similar to the compound was evaluated for its cytotoxic effects on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent. -

Anti-inflammatory Effects :

Another study explored the anti-inflammatory potential of tetrahydropyrimidines. The compound was shown to reduce pro-inflammatory cytokine levels in vitro, indicating its possible use in treating inflammatory diseases.

The biological activity of this compound may involve several pathways:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : The compound could interact with cellular receptors influencing signaling pathways related to inflammation or apoptosis.

Q & A

Q. What synthetic strategies are optimal for constructing the tetrahydropyrimidine core in this compound?

The tetrahydropyrimidine scaffold is typically synthesized via Biginelli-like cyclocondensation reactions. A three-component reaction involving a β-keto ester, urea/thiourea, and an aldehyde under acidic conditions (e.g., HCl or p-TsOH) is commonly employed . Modifications, such as introducing the thiophen-2-ylmethyl group, require post-cyclization alkylation or substitution steps. Solvent selection (e.g., ethanol or DMF) and catalyst optimization (e.g., Lewis acids like ZnCl₂) can improve yield and regioselectivity .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

Analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., thiophene methylene protons at δ 3.8–4.2 ppm and pyrimidine carbonyls at δ 160–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]⁺ ion for C₁₉H₂₀N₃O₄S).

- HPLC-PDA : Assess purity (>95% recommended for biological assays) .

Q. What computational tools are suitable for preliminary docking studies with this compound?

Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases. Use the crystal structure of related pyrimidine derivatives (e.g., PDB ID: 6COX) for homology modeling. Parameterize the thiophene and phenoxyethyl groups for accurate van der Waals and electrostatic interactions .

Advanced Research Questions

Q. How do structural modifications (e.g., thiophene vs. furan substitution) impact bioactivity?

Comparative SAR studies are critical:

- Replace the thiophen-2-ylmethyl group with furan or phenyl analogs to evaluate electronic/steric effects on receptor binding .

- Test inhibitory activity against enzymes (e.g., acetylcholinesterase) using fluorometric assays. Data from analogs like N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine suggest that electron-withdrawing substituents enhance potency .

Q. What strategies resolve contradictions in solubility data across studies?

Solubility discrepancies may arise from polymorphic forms or solvent polarity. Conduct:

- Powder X-ray Diffraction (PXRD) : Identify crystalline vs. amorphous states.

- Solubility Parameter Calculations : Use Hansen solubility parameters (δD, δP, δH) to correlate with solvents like DMSO or PEG-400 .

- Co-crystallization : Improve aqueous solubility via co-formers (e.g., cyclodextrins) .

Q. How can in vivo metabolic stability be predicted for this compound?

- Microsomal Assays : Incubate with liver microsomes (human or rodent) to measure t₁/₂ and identify metabolites via LC-MS/MS.

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) .

- QSAR Models : Leverage datasets from structurally related thienopyrimidines to predict clearance rates .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.